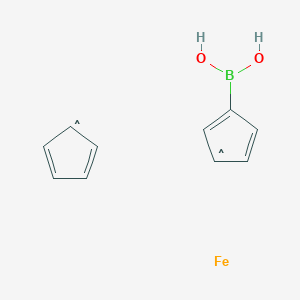

Ferroceneboronic acid(contains varying amounts of anhydride)98+%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferroceneboronic acid can be synthesized through the Suzuki cross-coupling reaction. This involves the reaction of ferroceneboronic acid with various aryl or heteroaryl halides under palladium-catalyzed conditions. The reaction typically yields ferrocenyl derivatives with overall yields varying between 35% and 98% . The derivatives are characterized by techniques such as 1H NMR, 13C NMR, IR, HRMS, and elemental analysis .

Industrial Production Methods

While specific industrial production methods for ferroceneboronic acid are not extensively documented, the Suzuki cross-coupling reaction remains a fundamental approach. This method is scalable and can be adapted for larger-scale production, ensuring the availability of high-purity ferroceneboronic acid for various applications .

Chemical Reactions Analysis

Types of Reactions

Ferroceneboronic acid undergoes several types of chemical reactions, including:

Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.

Reduction: Ferrocenium ions can be reduced back to ferrocene.

Substitution: The boronic acid group can participate in substitution reactions, particularly with diols to form cyclic boronate esters.

Common Reagents and Conditions

Common reagents used in reactions involving ferroceneboronic acid include:

Palladium catalysts: Used in Suzuki cross-coupling reactions.

Diols: React with the boronic acid group to form cyclic boronate esters.

Oxidizing agents: Such as cupric bromide or cupric chloride, which can cleave the carbon-boron bonds.

Major Products

The major products formed from these reactions include ferrocenyl derivatives, cyclic boronate esters, and various substituted ferrocene compounds .

Scientific Research Applications

Ferroceneboronic acid has a wide range of scientific research applications, including:

Electrochemical Biosensors: Used to construct sensors for detecting sugars, glycated hemoglobin (HbA1c), and fluoride ions due to its redox properties and ability to form stable complexes with diols.

Catalysis: Employed in the synthesis of catalysts for polymerization of olefins and other organic reactions.

Material Science: Utilized in the development of redox dynamic polymers, dendrimers, and other materials with unique electronic and magnetic properties.

Medicinal Chemistry: Investigated for its potential in developing anticancer, antiviral, and antimicrobial drugs.

Mechanism of Action

The mechanism of action of ferroceneboronic acid involves its redox properties and its ability to form stable complexes with diols. The ferrocene moiety undergoes reversible oxidation and reduction, which is crucial for its function in electrochemical sensors. The boronic acid group selectively binds to diols, forming cyclic boronate esters, which is the basis for its use in sugar sensors and other applications .

Comparison with Similar Compounds

Ferroceneboronic acid can be compared with other ferrocene derivatives and boronic acids:

Ferrocene: Lacks the boronic acid group, making it less versatile in forming complexes with diols.

Phenylboronic Acid: Contains a boronic acid group but lacks the redox properties of the ferrocene moiety.

Ferrocenylboronic Acid Derivatives: Similar compounds that may have different substituents on the ferrocene or boronic acid groups, affecting their reactivity and applications

Ferroceneboronic acid stands out due to its combination of redox activity and the ability to form stable complexes with diols, making it uniquely suited for applications in electrochemical sensing and catalysis .

Properties

InChI |

InChI=1S/C5H6BO2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGAJIKAUQWFKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C[CH]C=C1)(O)O.C1=C[CH]C=C1.[Fe] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BFeO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.85 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-amino-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7765362.png)

![[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-methylazanium;chloride](/img/structure/B7765371.png)

![[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-methylazanium;chloride](/img/structure/B7765375.png)

![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7765379.png)

![calcium;2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]hexanedioate](/img/structure/B7765385.png)

![2-amino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7765409.png)

![4-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B7765413.png)

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-benzo[ij]quinolizine-2-carboxylic acid methyl ester](/img/structure/B7765444.png)